molecular formula C29H30BrOP B020201 (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide CAS No. 54486-05-4

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide

Cat. No.: B020201
CAS No.: 54486-05-4
M. Wt: 505.4 g/mol
InChI Key: IYZVCXOMXVTXGD-UHFFFAOYSA-M
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Description

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is a chemical compound with the molecular formula C34H36BrOP. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by the presence of a triphenylphosphonium group, which is often used in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide typically involves the reaction of (4-Methoxy-2,3,6-trimethylphenyl)methyl bromide with triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide exerts its effects involves the interaction of the triphenylphosphonium group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in catalysis and synthesis. The molecular pathways involved often include the formation of phosphonium intermediates, which can undergo further reactions to yield desired products .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide
  • (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;chloride
  • (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;iodide

Uniqueness

The uniqueness of this compound lies in its specific reactivity and stability, which can be attributed to the presence of the bromide ion. This makes it particularly useful in certain synthetic applications where other halides may not be as effective .

Properties

CAS No.

54486-05-4

Molecular Formula

C29H30BrOP

Molecular Weight

505.4 g/mol

IUPAC Name

(4-methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C29H30OP.BrH/c1-22-20-29(30-4)24(3)23(2)28(22)21-31(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-20H,21H2,1-4H3;1H/q+1;/p-1

InChI Key

IYZVCXOMXVTXGD-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-]

Canonical SMILES

CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-]

Synonyms

[(4-Methoxy-2,3,6-trimethylphenyl)methyl]triphenyl-phosphonium Bromide; 

Origin of Product

United States

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